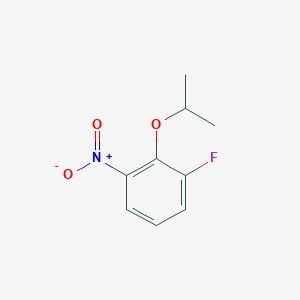

1-Fluoro-2-isopropoxy-3-nitrobenzene

Description

Contextualization within Halogenated Nitroarenes

Halogenated nitroarenes are aromatic compounds that contain at least one nitro group and one halogen atom bonded to the aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the compound, making the benzene (B151609) ring electron-deficient. This electronic property is central to the chemistry of compounds like 1-Fluoro-2-isopropoxy-3-nitrobenzene.

The primary and most synthetically valuable reaction of this class of compounds is the reduction of the nitro group to an amine. nih.gov This transformation is a cornerstone of industrial chemistry for producing anilines, which are key precursors. nih.gov The selective reduction of the nitro group in the presence of a halogen is a significant challenge, as harsh conditions can lead to dehalogenation. nih.gov Consequently, much research has been devoted to developing mild and selective reduction methods, such as catalytic transfer hydrogenation or the use of specific catalysts like palladium on carbon (Pd/C) with hydrazine (B178648) hydrate. nih.gov The development of highly chemoselective and recyclable catalysts, such as ruthenium-based nanocomposites, is an area of active investigation for these transformations. rsc.org

Significance in Advanced Organic Synthesis and Materials Science

Halogenated nitroarenes, including structures like this compound, serve as crucial intermediates in the synthesis of a wide array of functional molecules. The resulting halogenated anilines are important building blocks for pharmaceuticals, dyes, agrochemicals, and polymers. nih.gov The presence of multiple, distinct functional groups allows for sequential, site-selective reactions, making them versatile scaffolds for constructing complex molecular architectures.

In the realm of materials science, nitroaromatic compounds are of significant interest for several applications. Their electron-accepting properties make them detectable via fluorescence quenching, which has led to the development of chemical sensors for nitroaromatic compounds, which are often found in explosives. mdpi.comacs.org Research has focused on using materials like functionalized polymers and carbon nanotubes to create sensitive and selective detectors for these substances. mdpi.commdpi.com Furthermore, functionalized nitroarenes act as precursors for advanced polymers and other materials where the electronic properties of the aromatic system can be finely tuned. researchgate.netnih.gov

Current Research Landscape and Future Perspectives

The field of nitroarene chemistry continues to evolve, with several key research trends shaping its future. A major focus is the development of novel, sustainable, and highly selective catalytic systems for the hydrogenation of nitroarenes. researchgate.net Innovations include the use of atomically dispersed single-site promoters to enhance the activity and selectivity of metal catalysts, which is crucial for producing functionalized anilines without unwanted side reactions. nih.gov

Furthermore, the unique reactivity of nitroarenes is being explored in new synthetic methodologies. Recent work has demonstrated that photoexcited nitroaromatics can promote novel chemical transformations, opening avenues for non-traditional synthetic strategies. mcgill.ca In materials science, the push for more sensitive and field-deployable sensors for nitroaromatic pollutants and explosives continues to drive innovation in materials design, including the creation of advanced nanocomposites and functionalized surfaces. mdpi.comresearchgate.net The future of this field will likely see the application of these foundational molecules in increasingly sophisticated contexts, from complex drug synthesis to advanced electronic materials.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHZJUMUEUOSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 2 Isopropoxy 3 Nitrobenzene

Strategies for Aromatic Fluorination

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods. For the synthesis of 1-fluoro-2-isopropoxy-3-nitrobenzene, the fluorine atom is typically incorporated in the starting material, such as 2-fluorophenol (B130384), or introduced at an early stage of the synthesis.

Nucleophilic Aromatic Substitution of Halides (e.g., from Chloronitrobenzenes)

A common method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group, is through nucleophilic aromatic substitution (SNAr). In this approach, a leaving group, such as chlorine, on a nitro-substituted benzene (B151609) ring is displaced by a fluoride (B91410) ion. For instance, 2-chloronitrobenzene can be heated with an alkali metal fluoride, such as potassium fluoride, in the presence of a high-boiling polar aprotic solvent like sulfolane (B150427) to produce 2-fluoronitrobenzene. google.comgoogle.com The reaction temperature for such transformations is typically in the range of 180°C to 250°C. google.com The presence of a phase-transfer catalyst can sometimes be employed to enhance the reaction rate. google.com

This method is particularly effective when the leaving group is positioned ortho or para to a strong electron-withdrawing group, which stabilizes the intermediate Meisenheimer complex.

Other Fluorination Techniques

Beyond nucleophilic substitution, other techniques for aromatic fluorination exist, although they may be less direct for this specific synthesis. Electrophilic fluorination, using reagents like Selectfluor™, can introduce fluorine onto an electron-rich aromatic ring. nih.gov However, the regioselectivity can be challenging to control, and this method is generally less suitable for already substituted and deactivated rings. Another classical method is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline (B41778). While effective, this multi-step process is often more complex than direct nucleophilic substitution.

Introduction of the Isopropoxy Moiety

The isopropoxy group is introduced into the molecule via an etherification reaction, most commonly the Williamson ether synthesis.

Etherification Reactions (e.g., Williamson Ether Synthesis or related nucleophilic substitutions)

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide ion with a primary or secondary alkyl halide in an SN2 reaction. wikipedia.org In the context of synthesizing this compound, the most logical precursor is 2-fluoro-6-nitrophenol (B128858). chemimpex.com

The synthesis proceeds by first deprotonating the hydroxyl group of 2-fluoro-6-nitrophenol with a suitable base to form the corresponding phenoxide. The acidity of the phenolic proton is enhanced by the electron-withdrawing effects of the adjacent nitro and fluoro groups. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride. The resulting 2-fluoro-6-nitrophenoxide ion then acts as a nucleophile and attacks an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323). This nucleophilic substitution reaction results in the formation of the desired this compound. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, to facilitate the SN2 mechanism. The reaction temperature can range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. wikipedia.org

Table 1: Williamson Ether Synthesis Parameters

| Parameter | Typical Conditions |

| Substrate | 2-Fluoro-6-nitrophenol |

| Alkylating Agent | 2-Bromopropane, 2-Iodopropane |

| Base | K₂CO₃, NaOH, NaH |

| Solvent | Acetone, DMF, Acetonitrile |

| Temperature | Room Temperature to 100°C |

Regioselective Nitration of Aromatic Systems

The regiochemical outcome of the nitration step is critical for the successful synthesis of this compound. The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring.

Directed Nitration and Substituent Effects on Regiochemistry

In the most plausible synthetic route, the key nitration step is the conversion of 2-fluorophenol to 2-fluoro-6-nitrophenol. The directing effects of both the hydroxyl (-OH) and the fluorine (-F) substituents must be considered.

The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. aakash.ac.indoubtnut.com The fluorine atom, while being electronegative and deactivating the ring towards electrophilic attack through its inductive effect, is also an ortho-, para-director due to the resonance donation of its lone pair electrons. aakash.ac.inlibretexts.org

When both an -OH and a -F group are present, the powerful activating and directing effect of the hydroxyl group dominates. In 2-fluorophenol, the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the fluorine atom. Of the two ortho positions, the one at C6 is sterically less hindered than the one at C2 (which is adjacent to the fluorine atom). However, in many cases of phenol (B47542) nitration, a significant amount of the ortho-isomer is formed. The nitration of 2-fluorophenol can yield a mixture of 2-fluoro-4-nitrophenol (B1220534) and 2-fluoro-6-nitrophenol. google.com To achieve selective synthesis of the desired 2-fluoro-6-nitrophenol, specific reaction conditions may be required. For instance, the use of certain nitrating agents or reaction conditions can favor the formation of the ortho-isomer. A procedure for the ortho-selective nitration of 2,4-difluorophenol (B48109) with isopropyl nitrate (B79036) and sulfuric acid has been reported to give 100% ortho-selectivity, suggesting that similar conditions could be optimized for 2-fluorophenol.

An alternative, though likely less efficient, synthetic strategy would involve the nitration of 1-fluoro-2-isopropoxybenzene. In this case, the isopropoxy group (-OCH(CH₃)₂) is also a strong activating group and an ortho-, para-director. organicchemistrytutor.com The fluorine atom is a deactivating ortho-, para-director. The combined directing effects of the ortho-isopropoxy and meta-fluoro groups would lead to a mixture of products, with nitration occurring at the positions activated by the isopropoxy group and not strongly deactivated by the fluorine. The position para to the isopropoxy group (C4) and the position ortho to the isopropoxy group and meta to the fluorine (C6) would be the most likely sites of nitration. Achieving selective nitration at the C3 position would be challenging due to the directing effects of the existing substituents.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Nitration

| Substituent | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OR (Alkoxy) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Optimization of Reaction Conditions and Nitrating Reagents

The synthesis of this compound typically involves the electrophilic nitration of a precursor, 2-fluoro-isopropoxybenzene. The success of this synthesis, particularly in terms of yield and regioselectivity, is highly dependent on the careful optimization of reaction conditions and the choice of nitrating reagent. Aromatic nitration is a well-established reaction, but the presence of multiple substituents on the aromatic ring—an activating isopropoxy group and a deactivating but ortho-, para-directing fluoro group—necessitates fine-tuning to achieve the desired 3-nitro isomer.

Key parameters that are typically optimized include the composition of the nitrating agent, reaction temperature, and reaction time. The conventional nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The ratio of these acids, their concentration, and the temperature are critical variables. For instance, in the nitration of a similar compound, 2-fluoro-1,4-dimethoxybenzene, a high yield of 90% was achieved by slowly adding the substrate to nitric acid at a controlled temperature of 0 °C and stirring for just 10 minutes. mdpi.com

In industrial settings, optimizing reaction conditions often involves balancing reaction rate with safety and selectivity. For the nitration of nitrobenzene (B124822), studies have shown that parameters such as the molar ratios of H₂SO₄/HNO₃ and HNO₃/substrate, along with temperature, are crucial. rug.nl For example, increasing the amount of sulfuric acid can increase the concentration of the nitronium ion and thus the reaction rate. rug.nl Continuous-flow microreactors offer enhanced control over these parameters, allowing for precise temperature management and residence times, which can significantly improve yield and safety compared to traditional batch reactors. nih.govbeilstein-journals.org

Alternative nitrating reagents have also been developed to provide milder conditions and improved selectivity. These include various metal nitrates supported on solid catalysts, which can facilitate easier work-up and reduce acidic waste. tandfonline.com

The following table summarizes typical conditions and reagents considered for the optimization of nitration reactions on substituted aromatic compounds, analogous to the synthesis of this compound.

Table 1: Optimization Parameters for Aromatic Nitration

| Parameter | Variation | Effect on Reaction | Source |

|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ | Standard, powerful nitrating agent; generates strong electrophile (NO₂⁺). | rug.nl |

| Metal Nitrates (e.g., Cu(NO₃)₂) on Zeolite | Milder conditions, often solid-supported for easier separation. | tandfonline.com | |

| Bismuth Nitrate | Surface-mediated, can offer high regioselectivity. | tandfonline.com | |

| Temperature | Low (e.g., 0 °C) | Reduces the formation of by-products, increases selectivity. mdpi.com | mdpi.comsoton.ac.uk |

| Moderate (e.g., 25-70 °C) | Increases reaction rate but may decrease selectivity and increase risk of side reactions. nih.gov | rug.nlnih.gov | |

| Reagent Ratio | H₂SO₄/HNO₃ Molar Ratio | Increasing the ratio can accelerate the reaction by generating more NO₂⁺. rug.nl | rug.nl |

| Reaction Time | Short (minutes) | In highly reactive systems or flow reactors, short times can be sufficient and prevent over-nitration. mdpi.combeilstein-journals.org | mdpi.combeilstein-journals.org |

Convergent and Linear Synthetic Strategies for Multi-functionalized Arenes

The table below contrasts how each strategy might be applied to the synthesis of a multi-functionalized arene.

| Applicability | Simpler to plan and often used for less complex molecules. fiveable.me | Favored for complex, large, or symmetrical molecules like dendrimers and proteins. wikipedia.org |

For this compound, a linear approach is the most practical and widely utilized method.

Green Chemistry Aspects in this compound Synthesis

Traditional aromatic nitration methods, particularly those using mixed nitric and sulfuric acids, present significant environmental and safety challenges. These include the use of highly corrosive and hazardous reagents, the generation of large volumes of acidic waste, and the potential for dangerous exothermic reactions. rsc.orgbenthamdirect.com Green chemistry principles aim to address these issues by developing more sustainable and safer synthetic protocols.

Recent advancements in green chemistry have introduced several alternatives for the nitration step in the synthesis of this compound. A key focus is the replacement of the conventional mixed-acid system. rsc.org This can be achieved through the use of solid acid catalysts or alternative nitrating agents that are less hazardous and easier to handle. For example, metal nitrates supported on materials like zeolites or clays (B1170129) have been shown to be effective for nitrating phenols and other aromatic compounds under milder conditions. tandfonline.com

Another significant green approach is the minimization or elimination of solvents. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, represents a promising solvent-free method. rsc.org This technique can enhance reaction rates and reduce waste, aligning with the goals of energy efficiency and pollution prevention. rsc.org Photochemical methods, utilizing UV radiation to initiate the nitration reaction, also offer a green alternative to traditional processes. mjcce.org.mkresearchgate.net

Process intensification through technologies like continuous-flow microreactors further contributes to the greening of nitration. Microreactors provide superior heat and mass transfer, allowing for highly exothermic reactions to be controlled safely and efficiently. nih.govsoton.ac.uk This enhanced control can lead to higher selectivity, reduced by-product formation, and shorter reaction times, thereby lowering energy consumption and waste generation. beilstein-journals.org Furthermore, some modern methods focus on the direct filtration of the product from the reaction medium and the subsequent recycling of the acid mother liquor, which drastically reduces waste streams. benthamdirect.com

The following table outlines some green chemistry approaches applicable to aromatic nitration.

Table 3: Green Chemistry Approaches in Aromatic Nitration

| Approach | Traditional Method | Green Alternative | Advantages of Green Alternative | Source |

|---|---|---|---|---|

| Reagents | Concentrated HNO₃/H₂SO₄ | Solid-supported metal nitrates; Saccharin-based organic nitrating agents. rsc.org | Reduced corrosivity, easier handling, potential for catalyst recycling. tandfonline.comrsc.org | tandfonline.comrsc.org |

| Conditions | Batch reaction in solvent | Solvent-free mechanochemistry (ball milling); Photochemical nitration. rsc.orgmjcce.org.mk | Eliminates hazardous solvents, reduces energy consumption, minimizes waste. rsc.orgmjcce.org.mkresearchgate.net | rsc.orgmjcce.org.mkresearchgate.net |

| Process | Large-scale batch reactor | Continuous-flow microreactor system. nih.gov | Enhanced safety, superior temperature control, shorter reaction times, higher efficiency. nih.govbeilstein-journals.orgsoton.ac.uk | nih.govbeilstein-journals.orgsoton.ac.uk |

| Waste Mgmt. | Neutralization and disposal of large acid volumes | Acid recycling systems where product is filtered directly. benthamdirect.com | Significant reduction in acidic waste, reuse of valuable materials. benthamdirect.com | benthamdirect.com |

Chemical Reactivity and Transformation Pathways of 1 Fluoro 2 Isopropoxy 3 Nitrobenzene

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. This conversion is a cornerstone of synthetic organic chemistry, providing access to anilines which are valuable precursors for a wide range of pharmaceuticals, agrochemicals, and dyes.

Reduction to Amino Derivatives

The reduction of the nitro group in aromatic compounds is a well-established and efficient transformation. chemrxiv.org For 1-fluoro-2-isopropoxy-3-nitrobenzene, this reduction would yield 3-fluoro-2-isopropoxyaniline (B1439846). A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to the use of metal hydrides and dissolving metal reductions.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with hydrogen gas, is a common and clean method for this transformation. chemrxiv.org The reaction conditions are typically mild, preserving other functional groups like the fluorine and isopropoxy groups.

Alternatively, chemical reducing agents can be used. For instance, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic method for the reduction of nitroarenes. Other metals such as iron, zinc, or tin in acidic media also effect this reduction. More modern and milder methods might involve the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or transfer hydrogenation using reagents like triethylsilane with a palladium catalyst. chemrxiv.org

| Reducing Agent | Typical Conditions | Product | Anticipated Yield |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 3-Fluoro-2-isopropoxyaniline | High |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | 3-Fluoro-2-isopropoxyaniline | Good to High |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 3-Fluoro-2-isopropoxyaniline | Good to High |

This table presents anticipated outcomes for the reduction of this compound based on known reductions of similar nitroaromatic compounds.

The resulting 3-fluoro-2-isopropoxyaniline is a valuable synthetic intermediate. The amino group can be further functionalized, for example, through diazotization followed by substitution (Sandmeyer reaction), acylation, or alkylation, allowing for the introduction of a wide variety of other functional groups.

Transformations via Reductive Carbon-Nitrogen Coupling

Recent advances in catalysis have enabled transformations that go beyond simple reduction to the amine. Reductive carbon-nitrogen coupling reactions allow for the direct formation of C-N bonds from nitroarenes and a suitable coupling partner, bypassing the need to first isolate the aniline (B41778).

While specific examples for this compound are not documented, analogous reactions on other nitroarenes suggest its potential participation in such transformations. For instance, a main-group-catalyzed method has been developed for the intermolecular C-N coupling of nitroarenes and boronic acids using a phosphine (B1218219) catalyst and a hydrosilane reductant. This reaction directly yields diarylamines. If this compound were subjected to these conditions with an arylboronic acid, the corresponding N-aryl-3-fluoro-2-isopropoxyaniline could potentially be formed.

| Reaction Type | Coupling Partner | Catalyst/Reductant | Potential Product |

| Reductive C-N Coupling | Arylboronic Acid | Phosphetane/Phenylsilane | N-Aryl-3-fluoro-2-isopropoxyaniline |

This table illustrates a potential transformation pathway for this compound based on modern C-N coupling methodologies developed for other nitroarenes.

Reactivity of the Fluorine Atom

The fluorine atom on the aromatic ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group, particularly in the ortho position, significantly activates the fluorine atom for displacement by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the subsequent departure of the fluoride (B91410) ion. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and increases the electrophilicity of the carbon atom. nih.gov

A wide variety of nucleophiles can be employed in SNAr reactions with this compound. These include alkoxides, phenoxides, amines, thiols, and carbanions. The reaction with an alkoxide, for example, would replace the fluorine with an alkoxy group, leading to the formation of a dialkoxy-nitrobenzene derivative. Similarly, reaction with an amine would yield an N-substituted 2-isopropoxy-3-nitroaniline.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-Methoxy-2-isopropoxy-3-nitrobenzene |

| Amine | Piperidine | 1-(Piperidin-1-yl)-2-isopropoxy-3-nitrobenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-2-isopropoxy-3-nitrobenzene |

This table provides examples of potential SNAr reactions on this compound with various nucleophiles.

The regioselectivity of these reactions is generally high, with the nucleophile replacing the activated fluorine atom. The isopropoxy group at the 2-position may exert some steric hindrance, potentially influencing the reaction rate compared to less hindered substrates.

Reactivity of the Isopropoxy Moiety

The isopropoxy group is generally more stable and less reactive than the nitro group or the fluorine atom under many conditions. However, it can undergo certain transformations, particularly cleavage reactions under harsh conditions.

Cleavage Reactions and Chemical Modifications

The ether linkage of the isopropoxy group can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. This reaction would convert the isopropoxy group into a hydroxyl group, yielding 1-fluoro-3-nitro-2-phenol, and releasing 2-bromopropane (B125204) or 2-iodopropane (B156323) as a byproduct.

| Reagent | Typical Conditions | Product |

| HBr (aq) | Acetic Acid, Reflux | 1-Fluoro-3-nitro-2-phenol |

| BBr₃ | Dichloromethane, -78 °C to RT | 1-Fluoro-3-nitro-2-phenol |

This table shows potential methods for the cleavage of the isopropoxy group in this compound.

Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl ethers and can often be used under milder conditions than strong mineral acids.

Direct chemical modification of the isopropoxy group without cleavage is less common for this specific molecule, as the other functional groups are more reactive. However, in related systems, reactions involving the alkyl chain of alkoxy groups can sometimes be achieved, although this is not a typical transformation pathway for this class of compounds.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative influence of its three distinct substituents. The available positions for substitution are C4, C5, and C6. To predict the most likely site of reaction, the directing effects of the fluoro, isopropoxy, and nitro groups must be considered in concert.

Electronic and Steric Influence of Substituents on Aromatic Reactivity

Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, the isopropoxy substituent at C2 is a powerful activating group. quora.com Its oxygen atom exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic π-system. This effect significantly outweighs its electron-withdrawing inductive effect (-I), leading to increased electron density at the ortho and para positions. brainly.inlibretexts.org For the C2-isopropoxy group, this directs incoming electrophiles toward C1 (blocked), C3 (blocked), and C5. Therefore, it is a strong para-director to the C5 position.

Nitro Group (-NO₂): The nitro group at C3 is one of the strongest deactivating groups. It powerfully withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). vanderbilt.edulibretexts.org This deactivation makes EAS reactions much slower compared to benzene (B151609). By destabilizing the positively charged arenium ion intermediates for ortho and para attack, it directs incoming electrophiles to the meta position. vanderbilt.edu For the C3-nitro group, this directs substitution to C1 (blocked) and C5.

Fluoro Group (-F): Halogens like fluorine present a unique case. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards EAS. However, like the isopropoxy group, it possesses lone pairs that can be donated via resonance (+R). Although this resonance effect is weaker than its inductive effect, it is sufficient to direct incoming electrophiles to the ortho and para positions. vanderbilt.edu For the C1-fluoro group, this directs substitution to C2 (blocked), C4, and C6.

When these effects are combined, a clear prediction for regioselectivity emerges. The potent activating and directing effect of the C2-isopropoxy group is the dominant influence. libretexts.org Both the isopropoxy group and the nitro group direct substitution to the C5 position, creating a strong reinforcing effect. The fluoro group's direction to C4 and C6 is a weaker, opposing effect. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C5 position, which is para to the strongly activating isopropoxy group and meta to the deactivating nitro group.

| Substituent (Position) | Electronic Effect | Classification | Directing Positions |

|---|---|---|---|

| Isopropoxy (C2) | Strong +R, Weak -I | Strongly Activating, Ortho, Para-Director | C5 (Para) |

| Nitro (C3) | Strong -R, Strong -I | Strongly Deactivating, Meta-Director | C5 (Meta) |

| Fluoro (C1) | Weak +R, Strong -I | Deactivating, Ortho, Para-Director | C4 (Ortho), C6 (Para) |

Predicted Major Product Position: C5

Radical and Photochemical Transformations

Nitroaromatic compounds are well-known for their rich and varied photochemistry, which can lead to a range of molecular transformations. researchgate.net Upon absorption of UV light, this compound can be promoted to an excited electronic state (singlet or triplet), unlocking reaction pathways not accessible under thermal conditions. nih.gov

The primary photochemical event for many nitroaromatics involves the nitro group itself. The excited nitro group can undergo rearrangement to a nitrite (B80452) isomer, followed by homolytic cleavage of the C–NO bond. This cleavage generates an aryl radical and a nitrogen dioxide (•NO₂) radical. researchgate.net These reactive radical intermediates can then engage in various subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, dimerization, or reaction with molecular oxygen. researchgate.netresearchgate.net

Furthermore, the presence of an ortho-isopropoxy group provides a pathway for an Excited State Intramolecular Hydrogen Transfer (ESIHT) reaction. nih.gov The excited nitro group can abstract a hydrogen atom from one of the methyl groups of the adjacent isopropoxy substituent, generating a biradical species. This intermediate can then undergo further rearrangement or cyclization, leading to complex structural modifications. The specific outcome of these transformations is highly dependent on factors such as the solvent, the presence or absence of oxygen, and the excitation wavelength. researchgate.netresearchgate.net

| Transformation Type | Key Intermediate(s) | Potential Outcome |

|---|---|---|

| C–NO₂ Bond Homolysis | Aryl radical, •NO₂ | De-nitration, formation of phenolic compounds (after H-abstraction and reaction with O₂), or coupling products. |

| Excited State Intramolecular Hydrogen Transfer (ESIHT) | Biradical species | Cyclization to form heterocyclic structures, or rearrangement of the isopropoxy side chain. |

| Radical Trapping | Aryl radical | If an external radical source or trap is present, new C-C or C-heteroatom bonds can be formed. |

Metal-Catalyzed Reactions and Cross-Coupling Strategies

The functional groups on this compound make it a versatile substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org Different bonds within the molecule (C–NO₂, C–F, C–H) can be selectively activated depending on the choice of catalyst and reaction conditions.

Denitrative Coupling (C–NO₂ Activation): The nitro group, traditionally viewed as a directing group or a precursor to an amine, can also serve as a leaving group in cross-coupling reactions. rhhz.net Palladium-based catalysts, often employing specialized phosphine ligands like BrettPhos, have been shown to catalyze the activation of the C–NO₂ bond. acs.orgchemrxiv.org This enables reactions such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination with amines, where the nitro group is replaced by an aryl or amino group, respectively. acs.orgrhhz.net

C–F Bond Activation: The carbon-fluorine bond is generally strong, but it can be activated by transition metal catalysts, particularly in electron-deficient aromatic rings. rsc.org The presence of the electron-withdrawing nitro group enhances the electrophilicity of the ring, making the C1-F bond susceptible to oxidative addition by a low-valent metal center, such as palladium(0) or nickel(0). researchgate.netthieme-connect.de This would allow for cross-coupling reactions at the C1 position, displacing the fluoride with various nucleophilic partners.

C–H Bond Activation/Functionalization: Direct C–H activation offers an atom-economical approach to functionalization without the need for pre-installed leaving groups. The nitro group can act as a directing group in palladium-catalyzed C–H arylation, typically favoring functionalization at the ortho position. nih.gov In this molecule, the C4 position is ortho to the nitro group and could be a target for such transformations. This would lead to the formation of a new bond at an otherwise unreactive position on the ring.

| Reaction Type | Target Bond | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C–NO₂ or C–F | Pd(0) complex (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BrettPhos) + Base | Biaryl compound formed by replacing -NO₂ or -F with an aryl group. |

| Buchwald-Hartwig Amination | C–NO₂ or C–F | Pd(0) or Pd(II) complex + Phosphine Ligand + Base | Aryl amine formed by replacing -NO₂ or -F with an -NR¹R² group. |

| Direct C–H Arylation | C4–H (ortho to -NO₂) | Pd(II) catalyst (e.g., Pd(OAc)₂) + Ligand/Additive | Biaryl compound formed by creating a new C-C bond at the C4 position. |

Spectroscopic Characterization and Structural Analysis of 1 Fluoro 2 Isopropoxy 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F) nuclei.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of 1-fluoro-2-isopropoxy-3-nitrobenzene would be expected to show distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent aromatic protons and the fluorine atom. The isopropoxy group would be characterized by a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shifts (δ) and coupling constants (J) would be crucial for the definitive assignment of each proton.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum would be expected to show nine distinct signals: six for the aromatic carbons and three for the isopropoxy group carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro and fluoro substituents and the electron-donating effect of the isopropoxy group. The carbon atoms directly bonded to the fluorine would exhibit splitting due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. This method is exceptionally sensitive to the local electronic environment of the fluorine nucleus. A single signal would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of the electronic effects of the ortho-isopropoxy and meta-nitro substituents. Furthermore, the signal would likely appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Advanced Multi-dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques would be indispensable. These experiments include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for instance, between the aromatic protons and within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range correlations between protons and carbons, which is vital for confirming the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of different protons, which can help in confirming the conformation of the isopropoxy group relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key vibrational modes would include:

N-O stretching: Strong, asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-O stretching: A strong band for the aryl-alkyl ether linkage, expected around 1250-1200 cm⁻¹.

C-F stretching: A characteristic absorption in the fingerprint region, typically around 1200-1000 cm⁻¹.

Aromatic C-H and C=C stretching: Vibrations characteristic of the substituted benzene ring.

Aliphatic C-H stretching: Bands corresponding to the isopropoxy group's methyl and methine C-H bonds, typically just below 3000 cm⁻¹.

Without access to experimentally obtained spectra, the precise chemical shifts, coupling constants, and vibrational frequencies for this compound cannot be provided. The information presented here is based on established principles of spectroscopic interpretation for the constituent functional groups and structural motifs.

Raman Spectroscopy

No experimental Raman spectroscopic data for this compound was found in a thorough review of scientific literature. While the vibrational modes of related compounds such as nitrobenzene (B124822) and fluoronitrobenzene have been studied, specific Raman shifts and assignments for the title compound are not available. Theoretical calculations could predict the Raman spectrum, but no such studies were identified.

Mass Spectrometry Techniques

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and elemental composition, could not be located in the reviewed literature and databases.

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available in the public domain. General fragmentation patterns for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or related fragments. However, without experimental data, a specific fragmentation pathway for this compound cannot be described.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

No experimental UV-Vis absorption or emission spectra for this compound have been reported in the scientific literature. Therefore, information regarding its electronic transitions, such as the wavelength of maximum absorption (λmax), is unavailable.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A search of crystallographic databases and chemical literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, no information on its crystal system, space group, or detailed solid-state molecular structure is available.

Theoretical and Computational Investigations of 1 Fluoro 2 Isopropoxy 3 Nitrobenzene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic landscape of 1-fluoro-2-isopropoxy-3-nitrobenzene, which is fundamental to predicting its reactivity. These methods model the molecule's structure and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules. wikipedia.orgrsc.org DFT calculations can provide accurate geometries and energies for substituted nitrobenzenes. rsc.orgbohrium.com For this compound, DFT would be employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing nitro group, the electronegative fluorine atom, and the electron-donating isopropoxy group creates a complex electronic environment within the molecule. DFT calculations can quantify the effects of these substituents on the electron density distribution across the aromatic ring. This information is crucial for understanding the molecule's reactivity, particularly towards nucleophilic and electrophilic attack.

Table 1: Representative Calculated Electronic Properties for a Substituted Nitrobenzene (B124822) using DFT

| Property | Representative Value |

| Dipole Moment (Debye) | 3.5 D |

| Total Energy (Hartree) | -650 |

| Molar Volume (cm³/mol) | 150 |

Note: The values in this table are illustrative for a molecule with similar functional groups and are not experimentally derived for this compound.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio methods can be used to benchmark results and to study systems where DFT may not be as reliable. acs.orgresearchgate.net

For this compound, ab initio calculations could be used to precisely determine properties such as ionization potential, electron affinity, and electronic transition energies, which are related to the molecule's behavior in redox reactions and its spectroscopic characteristics.

Molecular Orbital (MO) theory is central to understanding chemical bonding and reactivity. researchgate.netlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals and are key to predicting a molecule's reactivity. wikipedia.orgresearchgate.netlibretexts.orgnumberanalytics.com

For this compound, the energy and spatial distribution of the HOMO and LUMO are significantly influenced by the substituents. The electron-donating isopropoxy group would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the strongly electron-withdrawing nitro group would lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The fluorine atom also contributes to the electronic landscape through its inductive and weak resonance effects.

The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Orbital Energies for a Substituted Nitrobenzene

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These values are representative for a molecule with similar functional groups and are not specific to this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving substituted nitrobenzenes. rsc.orgbohrium.com

For a chemical reaction to occur, reactants must pass through a high-energy transition state. Computational methods can be used to locate the geometry of this transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom. rsc.orgmasterorganicchemistry.comlibretexts.org Computational modeling can be used to calculate the energy barrier for this process, providing insight into its feasibility and kinetics. The stability of the intermediate Meisenheimer complex can also be assessed. libretexts.org

Table 3: Representative Calculated Energy Barriers for a Nucleophilic Aromatic Substitution Reaction

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

| Formation of Meisenheimer Complex | 15 |

| Loss of Leaving Group | 5 |

Note: These values are illustrative for a nucleophilic aromatic substitution on a similar fluoronitrobenzene derivative.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This "reaction pathway mapping" allows for a detailed understanding of the reaction mechanism. researchgate.net

For this compound, computational studies can help to confirm whether a reaction, such as SNAr, proceeds through a stepwise mechanism involving a stable intermediate or a concerted mechanism where bond breaking and bond formation occur simultaneously. nih.govresearchgate.net These computational insights can be used to propose detailed reaction mechanisms that can be tested experimentally. The regioselectivity of reactions on the aromatic ring can also be predicted by comparing the activation energies for attack at different positions. researchgate.net

Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful tool that provides microscopic physical insights by correlating spectral features to the underlying structural and electronic properties of molecules. aip.org Methods based on Density Functional Theory (DFT) are particularly effective for predicting various spectroscopic parameters for organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts (δ). researchgate.net This method, often employed with DFT (e.g., using the B3LYP functional) and a suitable basis set (such as 6-311++G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. researchgate.net

The theoretical chemical shifts are then obtained by referencing the calculated shielding values (σ) of the molecule's nuclei to the shielding value of a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. worktribe.com The procedure involves full geometry optimization of the molecule followed by the NMR shielding calculation. worktribe.com For fluorinated compounds, DFT-based procedures have been evaluated and shown to predict ¹⁹F NMR chemical shifts with a root mean square (RMS) error as low as 3.57 ppm, making it a valuable tool for characterizing reaction intermediates and products. worktribe.com

For this compound, the GIAO method would predict the chemical shifts for each unique hydrogen, carbon, and fluorine atom. The presence of the electron-withdrawing nitro group, the electron-donating isopropoxy group, and the electronegative fluorine atom would lead to a distinct pattern of chemical shifts in the aromatic region, which can be precisely calculated.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical, representative chemical shift values calculated using the DFT/GIAO method, based on typical values for similar substituted nitrobenzene compounds.

| Atom Type | Predicted Chemical Shift (δ) in ppm (Referenced to TMS) |

| ¹H (Aromatic) | 7.20 - 7.80 |

| ¹H (Isopropoxy CH) | 4.80 |

| ¹H (Isopropoxy CH₃) | 1.40 |

| ¹³C (Aromatic C-F) | 160.0 |

| ¹³C (Aromatic C-O) | 150.0 |

| ¹³C (Aromatic C-NO₂) | 148.0 |

| ¹³C (Aromatic C-H) | 115.0 - 130.0 |

| ¹³C (Isopropoxy CH) | 72.0 |

| ¹³C (Isopropoxy CH₃) | 22.0 |

| ¹⁹F | -115.0 (Referenced to CFCl₃) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. globalresearchonline.net Following a geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies corresponding to the molecule's normal modes. scirp.org

Due to the approximations in the theoretical models (e.g., neglect of anharmonicity), the calculated frequencies are often systematically higher than experimental values. scirp.org To improve accuracy, the computed frequencies are typically scaled using specific scaling factors that depend on the chosen DFT functional and basis set. globalresearchonline.net

For this compound, the calculated spectrum would show characteristic vibrational modes. Key frequencies would include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically observed around 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively. researchgate.net Other significant vibrations would be the C-F stretch, C-O-C stretches of the isopropoxy group, C-H stretches, and various aromatic ring vibrations. scirp.org

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

This table presents hypothetical, representative vibrational frequencies calculated using the DFT B3LYP/6-311++G(d,p) level of theory. Values are scaled.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2870 |

| NO₂ Asymmetric Stretch | ~1530 |

| Aromatic C=C Stretch | 1600 - 1450 |

| NO₂ Symmetric Stretch | ~1350 |

| C-F Stretch | ~1250 |

| C-O-C Asymmetric Stretch | ~1140 |

| NO₂ Bending (Scissoring) | ~850 |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.gov By simulating the atomic motions based on a given force field, MD can reveal how the molecule samples different conformations and the dynamics of these transitions. nih.gov These simulations can be performed in both vacuum and explicit or implicit solvent models to understand the influence of the environment on conformational preference. nih.gov For a molecule like this, the orientation of the isopropoxy group relative to the plane of the benzene (B151609) ring will be a key conformational variable, influenced by steric hindrance and electronic interactions with the adjacent fluoro and nitro substituents.

Analysis of Molecular Interactions and Reactivity Descriptors

Computational methods derived from DFT, often referred to as "conceptual DFT," provide powerful tools for analyzing and predicting chemical reactivity. core.ac.uk This involves calculating various electronic properties and descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors.

Research Applications and Broader Impact in Chemical Science

1-Fluoro-2-isopropoxy-3-nitrobenzene as a Versatile Synthetic Building Block

This compound serves as a cornerstone in the construction of intricate molecular architectures, offering multiple reaction sites that can be addressed sequentially.

In the field of complex organic synthesis, this compound is a key starting material. The fluorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities. Subsequently, the nitro group can be reduced to an amine, which can then undergo a plethora of transformations, including diazotization, acylation, and alkylation. This sequential reactivity allows for the controlled and predictable assembly of complex target molecules. For instance, it can be envisioned as a precursor in the synthesis of substituted anilines and phenols, which are pivotal intermediates in the pharmaceutical and agrochemical industries.

The reduction of the nitro group is a particularly powerful transformation. Catalytic hydrogenation or reduction with metals such as iron or tin in acidic media can efficiently convert the nitroarene to the corresponding aniline (B41778). This aniline derivative, possessing an isopropoxy and a newly introduced nucleophilic substituent, becomes a versatile intermediate for further synthetic elaborations, including the construction of heterocyclic systems like benzimidazoles or quinolines.

The rigid benzene (B151609) core of this compound, decorated with three distinct functional groups, provides an excellent scaffold for the design of novel compounds. In medicinal chemistry, for example, this scaffold can be elaborated to generate libraries of potential drug candidates. The isopropoxy group can enhance lipophilicity, which may improve a drug's ability to cross cell membranes. The substituents introduced via nucleophilic substitution at the fluorine position, and the functionalities derived from the nitro group, can be varied to optimize binding to biological targets.

The general structure of fluorinated nitroaromatics is recognized for its importance in the synthesis of biologically active compounds, plastics, and dyes. The unique electronic properties conferred by the fluorine and nitro groups can significantly influence the biological activity of the final products.

Contributions to Materials Science

The reactivity of this compound also extends to the field of materials science, where it can serve as a precursor to polymers and functional materials with tailored properties.

The difunctionality of the molecule, particularly after the reduction of the nitro group, makes it a suitable monomer for polymerization reactions. For instance, the resulting amino-substituted compound can be polymerized with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The presence of the isopropoxy group and the substituent introduced at the original fluorine position can be used to tune the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

Furthermore, fluorinated polymers often exhibit unique properties such as high thermal and chemical resistance, and low surface energy. By incorporating this compound into a polymer backbone, it is possible to develop new materials with advanced characteristics.

Nitroaromatic compounds are known to possess interesting optical properties, including nonlinear optical (NLO) activity. The presence of both an electron-donating group (isopropoxy) and a strong electron-withdrawing group (nitro) on the benzene ring of this compound suggests that it and its derivatives could exhibit significant NLO properties. These properties are of interest for applications in optoelectronics, such as in optical switching and frequency doubling.

The intramolecular charge transfer from the isopropoxy group to the nitro group can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO materials. Research on related substituted nitrobenzenes has shown that the relative positioning of donor and acceptor groups is crucial for optimizing these properties.

Role in Methodological Development in Organic Chemistry

The specific substitution pattern of this compound makes it an interesting substrate for the development of new synthetic methodologies. The interplay between the three functional groups can be exploited to explore new reaction pathways and to study the mechanisms of fundamental organic reactions.

Development of Novel Reaction Conditions

The field of nitroarene chemistry is continuously evolving, with significant research focused on developing new reaction conditions to access novel chemical space. Recent progress has centered on transformative reactions that go beyond the simple reduction of the nitro group or its role as an activating group. rsc.org Key areas of development include:

C–N Bond Cleavage: Innovative methods are being explored to achieve functional group transformations through the cleavage of the carbon-nitrogen bond in nitroarenes. rsc.org

Skeletal Editing: The generation of nitrene intermediates from nitroarenes via N–O bond cleavage allows for "skeletal editing" of the aromatic ring, enabling the synthesis of complex nitrogen-containing heterocycles like azepanes. rsc.orgmanchester.ac.uk This approach offers a powerful alternative to traditional methods such as cross-coupling and reductive amination. manchester.ac.uk

Photochemical Reactions: The use of light, often in conjunction with copper catalysts, has enabled the development of mild reaction conditions for processes like the reductive arylation of nitroarenes with arylboronic acids to form diarylamines. acs.org

Transition-Metal-Free Cycloadditions: Researchers have developed methods for the [3 + 2]-cycloaddition of nitroarenes with 2-azaallyl anions under basic conditions. This process, which proceeds without a transition metal catalyst, is initiated by a single electron transfer (SET) from the anion to the nitroarene, ultimately forming 2,5-dihydro-1,2,4-oxadiazoles. nih.gov

The specific substitution pattern of this compound, with its combination of halogen, alkoxy, and nitro groups, makes it an interesting substrate for exploring such novel reaction conditions. The interplay between the electron-withdrawing nitro group and the ortho/para-directing fluoro and isopropoxy groups can be harnessed to achieve high regioselectivity in these advanced synthetic transformations.

Catalyst Design and Screening

Catalysis is central to the functionalization of substituted nitroarenes, enabling efficient and selective transformations. The design and screening of catalysts are critical for optimizing reaction outcomes, particularly in industrial applications.

For instance, the catalytic hydrogenation of nitroarenes to produce anilines is a cornerstone of industrial chemistry. The screening of commercial catalysts, such as those based on palladium (Pd) and nickel (Ni), reveals significant differences in activity and selectivity. researchgate.net Studies show that factors like the catalyst's surface area, the size and distribution of metal nanoparticles, and the pore size of the support material are crucial in determining performance. For example, a lower palladium particle size has been correlated with higher activity in nitrobenzene (B124822) hydrogenation. researchgate.net

Beyond hydrogenation, catalyst design is pivotal for new C-N bond-forming reactions. Copper-catalyzed systems have been developed for reactions like selective C(sp³)–H esterification and the reductive arylation of nitroarenes. acs.org Similarly, nickel-catalyzed systems have shown high efficiency for the monoamination of diols. acs.org The development of these catalysts based on earth-abundant metals is a significant goal for creating more sustainable and affordable chemical syntheses. acs.org For a molecule like this compound, catalyst screening would be essential to selectively transform the nitro group while preserving the fluoro and isopropoxy functionalities, or to direct C-H functionalization to a specific position on the aromatic ring.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of substituted nitroarenes provides numerous opportunities for interdisciplinary research, bridging organic synthesis with materials science, biomedical sciences, and green chemistry. ucsb.edu

Biomedical Sciences and Pharmaceutical Chemistry: Nitroarenes are crucial intermediates in the synthesis of pharmaceuticals. The functional groups present in this compound can be transformed into various other moieties, making it a valuable precursor for creating libraries of complex molecules for drug discovery. The reduction of the nitro group to an amine, for example, yields an aniline derivative that can serve as a building block for bioactive compounds.

Materials Science: The unique electronic properties imparted by the nitro and fluoro groups make these compounds precursors for advanced materials. ucsb.edu They can be used in the synthesis of new organic semiconductors, nanostructures for light-harvesting applications, and other functional materials where precise control over electronic characteristics is required. ucsb.edu

Green Chemistry: Research into new catalytic systems for nitroarene transformations, particularly those using earth-abundant metals or photochemical methods, aligns with the principles of green chemistry. acs.orgucsb.edu Developing energy-efficient synthetic routes with high atom economy and reduced waste is a key interdisciplinary goal. The study of nitroarenes contributes to this by providing pathways to valuable products from readily available starting materials. nih.gov

Future Research Directions in the Field of Substituted Nitroarenes

The chemistry of substituted nitroarenes is a dynamic field with several promising future research directions. While this class of compounds has a long history, modern synthetic and analytical techniques continue to unlock new potential.

A major emerging area is the use of the nitro group as more than just a reducible moiety or an activating group. Recent studies have demonstrated its utility as a source of oxygen or as a precursor to highly reactive nitrene intermediates for skeletal editing of molecules. rsc.org This represents a paradigm shift in how chemists view the functionality of the nitro group. rsc.org

Another key direction is the continued development of novel methods for C-H functionalization. Creating reactions that can selectively functionalize a C-H bond ortho to the nitro group while the nitro group is simultaneously reduced and incorporated into a new ring system is a significant area of interest. nih.gov This approach, known as tandem C/N-difunctionalization, allows for the rapid construction of complex heterocyclic scaffolds like benzimidazoles from simple nitroarenes. nih.gov

Furthermore, the push towards more sustainable chemistry will drive innovation. This includes the development of photocatalytic reactions that operate under mild conditions, the use of organocatalysts to replace precious metals, and the design of transition-metal-free reactions. acs.org Exploring how compounds like this compound behave under these novel, sustainable conditions will likely uncover new and valuable chemical transformations.

Finally, the application of computational chemistry and machine learning to predict reaction outcomes and design new catalysts will accelerate discovery in this field. Quantitative Structure-Activity Relationship (QSAR) studies are already being used to understand the properties of nitrobenzene derivatives, and these computational tools will become increasingly important in guiding future experimental work.

Q & A

Q. What are the established synthetic methodologies for preparing 1-Fluoro-2-isopropoxy-3-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

- Step 1 : Nitration of a fluorobenzene derivative at the meta position using mixed acid (HNO₃/H₂SO₄), leveraging the electron-withdrawing effect of fluorine for regioselectivity .

- Step 2 : Alkylation with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group.

- Optimization : Control reaction temperature (0–5°C during nitration to minimize side reactions) and use anhydrous conditions for alkylation to improve yields (>80%). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. What spectroscopic characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -110 ppm for meta-nitro derivatives) and confirms substitution patterns.

- ¹H NMR : Distinguishes isopropoxy methyl groups (δ 1.2–1.4 ppm, triplet splitting) and aromatic protons (δ 7.5–8.5 ppm).

- IR Spectroscopy : Detects nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and C-F bonds (~1230 cm⁻¹).

- GC-MS/HPLC : Validates purity (>97% by GC) and molecular ion peaks (m/z ≈ 215 for M⁺) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazards : Skin/eye irritant (H315, H319) and respiratory sensitizer (H335). Avoid inhalation and direct contact .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood with a full-face respirator if ventilation is inadequate .

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., ortho/para to nitro groups).

- AI Retrosynthesis Tools : Platforms like Reaxys or Pistachio predict feasible reaction pathways by analyzing substituent effects (fluorine’s -I effect vs. isopropoxy’s +I effect) .

- Case Study : Meta-directing nitro groups dominate, but steric hindrance from isopropoxy may redirect electrophiles to less hindered positions .

Q. What experimental strategies can resolve contradictions in reported reaction outcomes involving nitro and fluoro substituents in aromatic systems?

- Methodological Answer :

- Controlled Competition Experiments : Compare reaction rates of this compound with analogs lacking either substituent.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track mechanistic pathways (e.g., nitration vs. oxidation).

- Surface Chemistry Analysis : Advanced techniques like ToF-SIMS or XPS can detect intermediate adsorption on catalytic surfaces, clarifying conflicting reactivity trends .

Q. How does the isopropoxy group influence the electronic properties and stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Electronic Effects : Isopropoxy’s +I effect destabilizes the nitro group’s electron-withdrawing nature, altering pKa (measure via UV-Vis titration in varying pH).

- Stability Testing :

- Acidic Conditions : Monitor decomposition (HPLC) in HCl/CH₃COOH; nitro groups may hydrolyze to amines.

- Basic Conditions : Assess ether cleavage (e.g., NaOH/EtOH reflux) via ¹H NMR loss of isopropoxy signals.

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.